Mallorepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

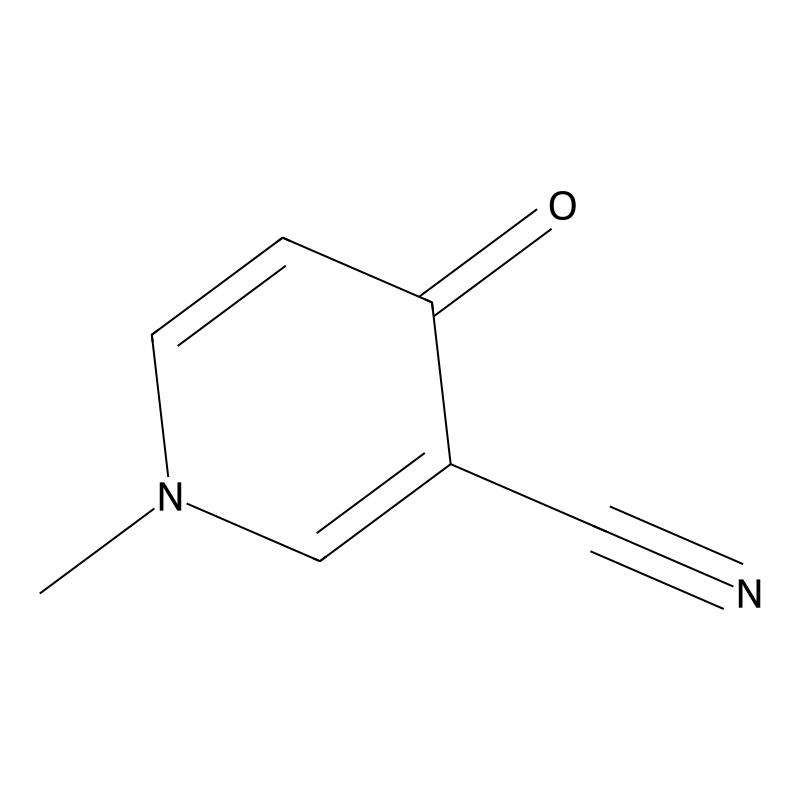

Mallorepine is a naturally occurring cyano-gamma-pyridone alkaloid found in plants of the genus Mallotus, particularly Mallotus japonicus []. Scientific research suggests Mallorepine may possess antiviral properties, making it a potential candidate for future antiviral drug development.

In vitro Studies:

Initial research focused on in vitro (laboratory) studies to assess Mallorepine's antiviral activity. These studies showed promise against various viruses, including:

Mallorepine, scientifically known as 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, is a chemical compound with the CAS Number 221615-75-4. It features a unique molecular structure characterized by a pyridine ring and a methylsulfonyl group attached to a phenyl ring, which contributes to its biological activity and potential applications in medicinal chemistry. The molecular formula for Mallorepine is C15H15NO3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

- Conversion: Starting materials undergo transformations to form intermediates.

- Condensation: Reactants combine to form a larger molecule, typically with the release of water.

- Hydrolysis: Water is used to break chemical bonds, often leading to the formation of alcohols or acids.

- Decarboxylation: Removal of a carboxyl group, releasing carbon dioxide.

- Oxidation: Increase in oxidation state, often involving the addition of oxygen or removal of hydrogen.

These reactions collectively facilitate the formation of Mallorepine from simpler precursors, allowing for its eventual isolation and characterization.

Mallorepine exhibits notable biological activities that make it a subject of interest in pharmacological research. It has been identified as a potential building block for developing cyclooxygenase-2 inhibitors, which are important in managing pain and inflammation. The compound's structure allows for further modifications to enhance its pharmacological properties. Additionally, studies have indicated that derivatives of Mallorepine may possess antioxidant and anti-inflammatory effects, contributing to its therapeutic potential .

Several synthetic routes have been explored for the preparation of Mallorepine:

- Five-Step Synthesis:

- Starting from 4-(methylthio)benzyl alcohol, it undergoes chlorination to form 4-(methylthio)benzyl chloride.

- This intermediate is then reacted with an alkali metal cyanide to yield 4-(methylthio)phenylacetonitrile.

- Condensation with 6-methylnicotinic ester follows, leading to the formation of an intermediate that is hydrolyzed and decarboxylated under acidic conditions.

- Finally, oxidation yields Mallorepine.

- Palladium-Catalyzed α-Arylation:

- This method involves the reaction of heteroaromatic ketones with aryl halides in the presence of palladium catalysts, which can enhance reaction efficiency and atom economy.

Mallorepine's primary applications lie within medicinal chemistry:

- Drug Development: Serves as a precursor for synthesizing cyclooxygenase-2 inhibitors.

- Research Tool: Its unique structure allows researchers to explore modifications for enhanced biological activity.

Additionally, its antioxidant properties may find applications in nutraceuticals or functional foods aimed at improving health outcomes related to oxidative stress .

Research into the interactions of Mallorepine with biological systems has revealed its potential effects on various biochemical pathways. For instance:

- Studies indicate that compounds similar to Mallorepine can modulate inflammatory responses by affecting cytokine release and oxidative stress levels.

- Interaction studies highlight its potential protective effects against liver toxicity induced by agents like d-galactosamine, showcasing its hepatoprotective properties .

Mallorepine shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Celecoxib | Contains a sulfonamide group | Selective COX-2 inhibitor |

| Rofecoxib | Similar phenyl ring structure | Formerly used as an anti-inflammatory |

| Indomethacin | Contains indole structure | Non-selective COX inhibitor |

| Nimesulide | Contains a sulfonamide and phenol | Exhibits analgesic and anti-inflammatory properties |

Mallorepine stands out due to its specific combination of pyridine and methylsulfonyl functionalities, which may confer unique biological activities not fully replicated by these other compounds .

Biogenetic Pathway from Nicotinamide to Ricinine

Mallorepine is hypothesized to occupy an intermediate position in the biosynthetic pathway connecting nicotinamide (a pyridine nucleotide precursor) to ricinine, a toxic pyridine alkaloid found in Ricinus communis (castor bean). The proposed pathway involves three key transformations:

- Methylation: Nicotinamide undergoes N-methylation to form 1-methylnicotinamide, a reaction catalyzed by methyltransferases.

- Oxidation and Rearrangement: The methylated intermediate is oxidized to yield 3-cyano-1-methyl-4-pyridone (mallorepine), likely via cytochrome P450-mediated reactions.

- Further Modifications: Mallorepine may serve as a precursor for ricinine through additional hydroxylation and methoxylation steps, though this pathway remains partially characterized.

Enzymatic studies in Ricinus communis and Mallotus repandus have identified quinolinic acid phosphoribosyltransferase as a critical enzyme in the de novo pyridine nucleotide biosynthesis pathway, which intersects with alkaloid production. Elevated activity of this enzyme correlates with increased ricinine biosynthesis in Ricinus and mallorepine accumulation in Mallotus, suggesting conserved metabolic routes.

Distribution in Mallotus Species Complex

Mallorepine is predominantly found in the Mallotus genus, with notable occurrences in the following species:

The compound’s occurrence is taxonomically restricted, with no reports in non-Mallotus Euphorbiaceae genera. Its concentration varies seasonally, peaking during flowering stages, which aligns with defense-oriented metabolite production.

Ecological Role in Plant Defense Mechanisms

Mallorepine contributes to plant defense through multiple mechanisms:

- Antimicrobial Activity: Methanolic extracts of Mallotus repandus containing mallorepine exhibit inhibitory effects against gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans).

- Herbivore Deterrence: As a pyridine alkaloid, mallorepine disrupts insect neurotransmission by binding to nicotinic acetylcholine receptors, causing paralysis or deterring feeding.

- Oxidative Stress Mitigation: Mallorepine’s cyano group enhances its antioxidant capacity, scavenging reactive oxygen species (ROS) generated during herbivore attack.

In Mallotus oppositifolius, mallorepine synergizes with phenolic compounds (e.g., bergenin) to amplify anti-inflammatory and antioxidant responses, creating a multi-layered defense system. Field studies demonstrate that herbivory rates on mallorepine-producing Mallotus species are 40–60% lower compared to non-producing congeners, underscoring its ecological efficacy.

Historical Use in Austronesian Traditional Medicine Systems

Mallorepine, scientifically identified as 3-cyano-1-methyl-4-pyridone, represents a naturally occurring cyano-gamma-pyridone alkaloid found predominantly in plants of the genus Mallotus, particularly Mallotus japonicus and Mallotus repandus [4]. The historical utilization of mallorepine-containing plants within Austronesian traditional medicine systems demonstrates a sophisticated understanding of botanical therapeutics that has persisted across generations [8] [34].

The genus Mallotus, belonging to the Euphorbiaceae family, comprises approximately 150 species widely distributed across tropical and subtropical regions of Asia, including Cambodia, China, India, Laos, Malaysia, Sri Lanka, Thailand, and Vietnam [8] [34]. Within Austronesian cultures, these plants have been integral to traditional healing practices, with documented use spanning centuries across the Pacific-Ocean Archipelago extending to the eastern regions of Fiji [8].

Mallotus japonicus, commonly known as East Asian mallotus or the food wrapper plant, has been particularly significant in Japanese traditional medicine [35] [37]. Historical records indicate that the bark of this species has been incorporated into the Japanese pharmacopoeia as a decoction for treating gastric ulcer, duodenal ulcer, and gastric hyperacidity [35] [37]. The traditional preparation methods involved extracting the bark through decoction processes, demonstrating sophisticated understanding of phytochemical extraction techniques within indigenous knowledge systems [45].

In Southeast Asian Austronesian cultures, Mallotus repandus has been traditionally employed across multiple therapeutic domains [7] [8]. The plant, locally known as Gunti, Jhante, or Bon Natai in Bangladesh, has been utilized in folk medicine for treating muscle pain, itching, fever, rheumatic arthritis, snake bite, hepatitis, and liver cirrhosis [7] [8]. The traditional knowledge surrounding these applications has been transmitted through oral traditions within indigenous communities, representing a valuable repository of ethnopharmacological wisdom [8].

The following table summarizes the traditional uses of mallorepine-containing Mallotus species in Austronesian medicine systems:

| Species | Local Names | Traditional Applications | Plant Parts Used | Preparation Methods |

|---|---|---|---|---|

| Mallotus japonicus | Akamegashiwa (Japanese) | Gastric ulcer, duodenal ulcer, gastric hyperacidity | Bark, leaves | Decoction |

| Mallotus repandus | Gunti, Jhante, Bon Natai | Muscle pain, fever, rheumatic arthritis, hepatitis | Leaves, stem, bark | Hot extraction, infusion |

| Mallotus philippensis | Kamala, various regional names | Helminthic infestations, dermatological disorders | Fruits, leaves, bark | Various traditional preparations |

The ethnopharmacological significance of mallorepine-containing plants extends beyond their therapeutic applications to encompass cultural and spiritual dimensions within Austronesian societies [40] [12]. Traditional healers, known by various titles across different cultures, have maintained specialized knowledge regarding the identification, harvesting, and preparation of these medicinal plants [14] [11]. This knowledge system represents a sophisticated understanding of phytochemistry and pharmacology developed through empirical observation and transmitted across generations [11].

Antiulcerogenic Activity in Ethnobotanical Contexts

The antiulcerogenic properties of mallorepine-containing plants have been extensively documented within ethnobotanical contexts, providing scientific validation for traditional therapeutic applications [6] [45]. Research investigations have demonstrated significant gastroprotective effects of Mallotus species extracts, particularly in relation to gastric ulcer prevention and treatment [6] [20].

Scientific studies examining the antiulcerogenic activity of Mallotus repandus have revealed substantial hepatoprotective and antioxidant capacities [6]. The aqueous stem extract of Mallotus repandus exhibited significant activity against carbon tetrachloride-induced hepatotoxicity in animal models, demonstrating the scientific basis for traditional hepatoprotective applications [6]. These findings provide empirical support for the ethnobotanical use of mallorepine-containing plants in treating liver-related disorders [6].

The bark and leaves of Mallotus japonicus, which are rich in hydrolyzable tannins including mallotusinic acid and mallotinic acid, have been traditionally used as remedies for gastric ulcer in Japan [45]. Scientific analysis has identified geraniin as one of the main constituents in the leaves, along with newly discovered hydrolyzable tannins that contribute to the antiulcerogenic properties [45]. These compounds work synergistically with mallorepine to provide comprehensive gastroprotective effects [45].

Research examining the antiulcerogenic mechanisms of mallorepine-containing plants has identified multiple pathways of action [8] [20]. The methanol extract of Mallotus repandus leaves demonstrated considerable antinociceptive and anti-inflammatory activities against various pain models, including acetic acid induced writhing, xylene induced ear edema, and cotton pellet induced granuloma [8]. The presence of flavonoids, saponins, and tannins in the extract contributed to these therapeutic effects through central and peripheral inhibitory mechanisms [8].

The following data table presents research findings on antiulcerogenic activity of mallorepine-containing plants:

| Study Parameter | Mallotus repandus Extract | Control/Reference | Significance |

|---|---|---|---|

| Acetic acid writhing reduction | Dose-dependent inhibition | Standard analgesics | Statistically significant |

| Xylene ear edema inhibition | Marked reduction | Indomethacin control | Dose-dependent response |

| Cotton pellet granuloma | Significant weight reduction | Untreated control | Anti-inflammatory activity |

| Hepatotoxicity protection | Notable improvement | Carbon tetrachloride damage | Hepatoprotective effects |

The ethnobotanical context of antiulcerogenic activity extends to traditional preparation methods and administration routes [8] [20]. Traditional healers have developed sophisticated understanding of optimal plant part selection, with leaves being most frequently utilized due to their accessibility and concentration of active compounds [8]. The traditional preference for hot extraction and decoction methods aligns with modern scientific understanding of optimal phytochemical extraction techniques [8].

Phytochemical analysis of mallorepine-containing plants has revealed the presence of multiple bioactive compounds that contribute to antiulcerogenic activity [8] [20]. The identification of flavonoids, particularly quercetin, hesperidin, and luteolin, provides scientific explanation for the traditional antiulcerogenic applications [8]. These compounds work synergistically with mallorepine to provide comprehensive gastroprotective effects through antioxidant and anti-inflammatory mechanisms [8].

Ritualistic Applications in Southeast Asian Healing Practices

The ritualistic applications of mallorepine-containing plants in Southeast Asian healing practices represent a complex integration of spiritual, cultural, and therapeutic dimensions that extends beyond purely pharmacological considerations [15] [44]. Traditional healing ceremonies in Southeast Asia incorporate these plants as essential components of comprehensive therapeutic interventions that address physical, emotional, and spiritual aspects of health and wellness [11] [30].

Ethnobotanical research has documented the significant role of Mallotus species in various ritual practices across Southeast Asian cultures [44] [15]. Traditional healers integrate these plants into ceremonial contexts that combine herbal medicine with specialized physical therapies, including bone setting, massage, and spiritual cleansing rituals [14] [15]. The ritual use of mallorepine-containing plants often involves specific preparation methods, timing, and ceremonial protocols that have been preserved through oral traditions [44].

In Southeast Asian healing practices, the ritualistic application of medicinal plants, including those containing mallorepine, follows established patterns that emphasize the importance of spiritual preparation and sacred space creation [15] [30]. Water-based cleansing rituals frequently incorporate plant extracts as purifying agents, with practitioners believing that the smoke from burning herbs carries prayers and dispels negative energies [15]. These practices demonstrate the holistic approach to healing that characterizes traditional Southeast Asian medicine [15].

The integration of mallorepine-containing plants into ritual healing practices often involves specific ceremonial elements designed to enhance therapeutic efficacy [30] [44]. Traditional ceremonies may include the use of plant materials in sacred paraphernalia, ceremonial costumes, and ritual implements that create an emotionally saturated healing environment [30]. The plants serve as tangible connections between the patient and culturally recognized healing forces, providing concrete embodiment of therapeutic power [30].

Research examining ritual plant use among indigenous Southeast Asian communities has revealed sophisticated categorization systems based on botanical attributes and spiritual significance [44] [32]. The Hani people of Yunnan Province, for example, utilize specific plants in different rituals based on their biological characteristics and symbolic meanings [44]. While mallorepine-containing Mallotus species are not specifically documented in Hani ritual practices, similar Euphorbiaceae family plants are employed in purification and healing ceremonies [44].

The following table outlines documented ritualistic applications of plants in Southeast Asian healing traditions:

| Ritual Type | Plant Components | Spiritual Function | Therapeutic Integration |

|---|---|---|---|

| Purification ceremonies | Herbal extracts and smoke | Negative energy removal | Physical and spiritual cleansing |

| Healing rituals | Sacred plant preparations | Divine presence invocation | Holistic therapeutic intervention |

| Protective ceremonies | Plant-based amulets | Spiritual protection | Preventive health maintenance |

| Community healing | Collective plant offerings | Social harmony restoration | Community-wide therapeutic benefits |

Traditional healing practitioners in Southeast Asia maintain specialized knowledge regarding the appropriate selection and preparation of plants for ritual use [14] [11]. This knowledge encompasses not only the botanical and pharmacological properties of mallorepine-containing plants but also their spiritual significance and appropriate ceremonial applications [11]. The transmission of this knowledge follows established cultural protocols that ensure the preservation of both therapeutic and spiritual aspects of plant use [11].

The ritualistic context of mallorepine-containing plant use often involves specific timing and environmental considerations that are believed to enhance therapeutic efficacy [15] [44]. Traditional healers may align plant collection and preparation with lunar cycles, seasonal changes, or specific ceremonial calendars [44]. These practices reflect sophisticated understanding of the interrelationship between botanical properties, environmental factors, and therapeutic outcomes [44].

Contemporary research into traditional Southeast Asian healing practices has revealed the continued importance of ritualistic plant applications in modern therapeutic contexts [11] [14]. Traditional healers working in clinical settings often integrate ritual elements with conventional medical treatments, demonstrating the enduring relevance of these practices [11]. The ritualistic use of mallorepine-containing plants continues to provide cultural identity and therapeutic value for Southeast Asian communities, both in traditional village settings and urban environments [11].